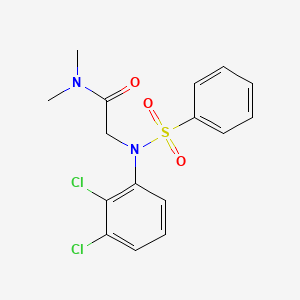
N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide
説明
N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide, also known as DIDS, is a chemical compound that has been extensively studied in scientific research. DIDS is a sulfonamide derivative that has been used as an inhibitor of chloride channels and anion exchangers.
作用機序
N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide acts as an inhibitor of chloride channels and anion exchangers by binding to a specific site on these proteins. This binding results in the inhibition of chloride ion transport and the accumulation of intracellular chloride ions. This accumulation of chloride ions has been shown to have various effects on cellular processes, including the regulation of cell volume and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of chloride channels and anion exchangers in various cell types, including red blood cells, neurons, and epithelial cells. This inhibition has been shown to affect the regulation of cell volume, acid-base balance, and neurotransmitter release. N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to affect the activity of various enzymes and ion channels, including the Na+/K+ ATPase and the L-type calcium channel.
実験室実験の利点と制限
N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and selective inhibitor of chloride channels and anion exchangers, making it a useful tool for studying the role of these proteins in various physiological processes. N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to the use of N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments. It can be toxic to cells at high concentrations, and its effects on cellular processes can be complex and difficult to interpret.
将来の方向性
There are several future directions for research related to N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of new inhibitors of chloride channels and anion exchangers that are more potent and selective than N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide. Another area of research is the investigation of the effects of N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide on other cellular processes, such as gene expression and protein synthesis. Finally, the potential therapeutic applications of N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide in the treatment of diseases such as cystic fibrosis and sickle cell anemia should be further explored.
科学的研究の応用
N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied in scientific research due to its ability to inhibit chloride channels and anion exchangers. It has been used to study the role of these channels and exchangers in various physiological processes, including cell volume regulation, acid-base balance, and neurotransmission. N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide has also been used to investigate the pathogenesis of diseases such as cystic fibrosis, epilepsy, and sickle cell anemia.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-19(2)15(21)11-20(14-10-6-9-13(17)16(14)18)24(22,23)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSANNCYGKPINHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3917137.png)
![3-allyl-5-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3917144.png)
![isopropyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3917162.png)
![1-(3,5-dimethylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3917165.png)
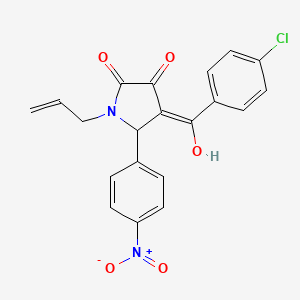
![3-allyl-5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3917188.png)
![N-{2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B3917194.png)
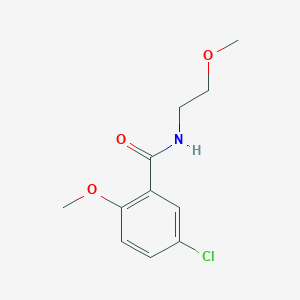
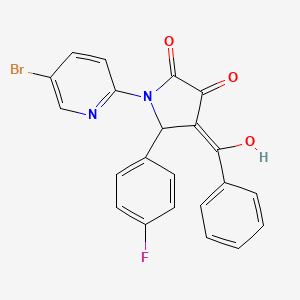
![4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde thiosemicarbazone](/img/structure/B3917227.png)
![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3917231.png)
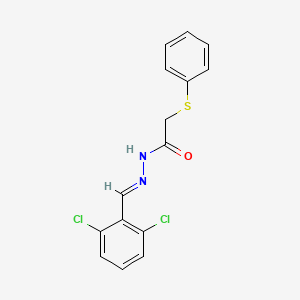
![N'-[1-(4-ethoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B3917239.png)
![6-{4-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]piperazin-1-yl}nicotinamide](/img/structure/B3917244.png)